molecular formula C13H13ClN2O4S B289028 7-Chloro-4-quinolinyl 4-morpholinesulfonate

7-Chloro-4-quinolinyl 4-morpholinesulfonate

Cat. No. B289028
M. Wt: 328.77 g/mol
InChI Key: QGKQNVASBKFZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-quinolinyl 4-morpholinesulfonate, also known as CQMS, is a chemical compound that has been widely used in scientific research. It is a derivative of quinine, a natural alkaloid found in the bark of the cinchona tree, which has been used for centuries as an antimalarial drug. CQMS has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 7-Chloro-4-quinolinyl 4-morpholinesulfonate is not fully understood, but it is believed to act by interfering with the function of ion channels, particularly those involved in the transport of calcium ions. This disruption of ion channel function can lead to changes in cellular signaling and metabolism, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
7-Chloro-4-quinolinyl 4-morpholinesulfonate has been found to have a range of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as muscle contraction and neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Chloro-4-quinolinyl 4-morpholinesulfonate in laboratory experiments is that it is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. Additionally, its fluorescent properties make it useful as a probe for detecting biomolecules in cells and tissues. However, one limitation of using 7-Chloro-4-quinolinyl 4-morpholinesulfonate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 7-Chloro-4-quinolinyl 4-morpholinesulfonate, including the development of new fluorescent probes based on its structure, the investigation of its effects on other ion channels and cellular processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-4-quinolinyl 4-morpholinesulfonate and its interactions with other molecules in biological systems.

Synthesis Methods

7-Chloro-4-quinolinyl 4-morpholinesulfonate can be synthesized by reacting 7-chloroquinoline with morpholine and then sulfonating the resulting compound with sulfuric acid. The synthesis of 7-Chloro-4-quinolinyl 4-morpholinesulfonate is a relatively simple process that can be carried out in a laboratory setting using standard chemical techniques.

Scientific Research Applications

7-Chloro-4-quinolinyl 4-morpholinesulfonate has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a tool for studying the structure and function of ion channels, which are important targets for drug development. Additionally, 7-Chloro-4-quinolinyl 4-morpholinesulfonate has been used as a model compound for studying the effects of quinoline derivatives on biological systems, including their antimalarial activity.

properties

Molecular Formula

C13H13ClN2O4S

Molecular Weight

328.77 g/mol

IUPAC Name

(7-chloroquinolin-4-yl) morpholine-4-sulfonate

InChI

InChI=1S/C13H13ClN2O4S/c14-10-1-2-11-12(9-10)15-4-3-13(11)20-21(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2

InChI Key

QGKQNVASBKFZCF-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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